molecular formula C17H14FN3O3 B7694995 2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B7694995
M. Wt: 327.31 g/mol
InChI Key: LBNOPYXFARNOKS-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of a fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.

    Formation of the oxadiazole ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of intermediates: The final step involves coupling the fluorophenoxy intermediate with the oxadiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anticonvulsant activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated by its binding to benzodiazepine receptors and other unknown mechanisms . The compound’s structure allows it to interact with these targets, leading to its observed biological effects.

Comparison with Similar Compounds

2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of fluorophenoxy and oxadiazole groups, but differ in their specific functional groups and overall structure

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-11-19-17(24-21-11)12-6-2-4-8-14(12)20-16(22)10-23-15-9-5-3-7-13(15)18/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNOPYXFARNOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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